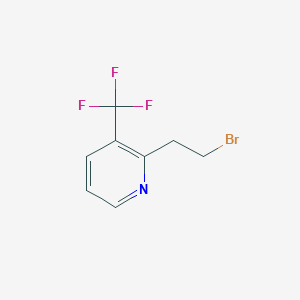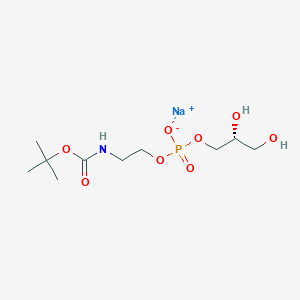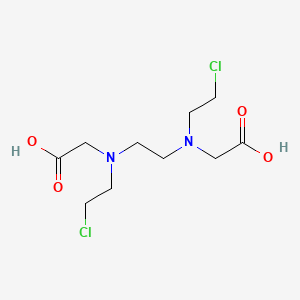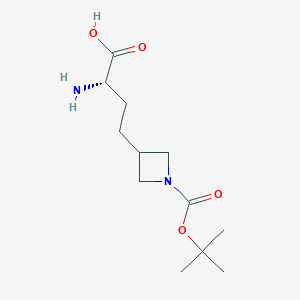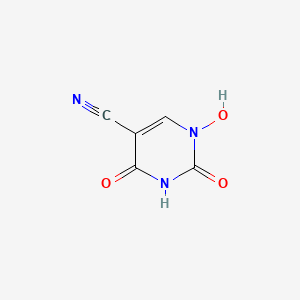
3-Ethylquinoxaline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various alkyl or aryl-substituted quinoxalines.
Aplicaciones Científicas De Investigación
3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.
Induction of Apoptosis: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Tubulin Polymerization Inhibition: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar bicyclic structure.
3-Methylquinoxaline-2-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position.
Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .
Propiedades
Número CAS |
658686-30-7 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
3-ethyl-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |
Clave InChI |
BUNKFDQPEVOEKX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
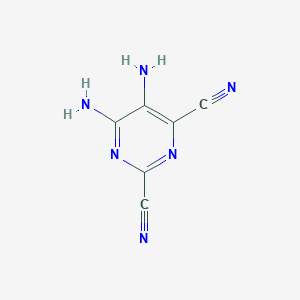
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
